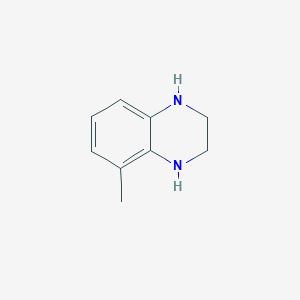

5-Methyl-1,2,3,4-tetrahydroquinoxaline

Description

Context within Tetrahydroquinoxaline Chemistry and N-Heterocycles

5-Methyl-1,2,3,4-tetrahydroquinoxaline belongs to the class of N-heterocyclic compounds, which are organic ring structures containing at least one nitrogen atom in the ring. This class of compounds is of immense importance in chemistry and biology. nih.govacs.org Nitrogen heterocycles are fundamental building blocks in numerous industries, from pharmaceuticals to dyes and polymers. acs.org Their structural diversity and ability to interact with biological targets have made them a cornerstone of modern drug discovery. acs.orgresearchgate.net In fact, a significant percentage of FDA-approved small-molecule drugs feature a nitrogen-containing heterocyclic core. acs.org

The parent structure, 1,2,3,4-tetrahydroquinoxaline (B1293668), is a bicyclic compound where a pyrazine (B50134) ring is fused to a benzene (B151609) ring. The "tetrahydro" prefix indicates that one of the rings, in this case, the pyrazine ring, is saturated with four hydrogen atoms. The crystal structure of 1,2,3,4-tetrahydroquinoxaline reveals a puckered piperazine (B1678402) ring fused to a planar aromatic ring. researchgate.net this compound is a derivative of this parent structure, distinguished by a methyl group attached to the 5th position of the benzene ring.

The properties and reactivity of this compound are intrinsically linked to its structural components: the electron-rich aromatic ring, the saturated nitrogen-containing ring, and the methyl substituent. The nitrogen atoms in the heterocyclic ring can act as hydrogen bond acceptors and donors, a key feature in their biological activity. researchgate.net The methyl group, in this specific isomer, can influence the molecule's steric and electronic properties, potentially affecting its interactions with biological macromolecules.

Significance of the Tetrahydroquinoxaline Scaffold in Chemical Research

The tetrahydroquinoxaline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the synthesis and investigation of a wide array of tetrahydroquinoxaline derivatives for various therapeutic applications.

Research has shown that compounds containing the quinoxaline (B1680401) nucleus exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, antituberculosis, and anti-inflammatory properties. nih.gov The tetrahydroquinoxaline core, as a more flexible and three-dimensional analogue of the aromatic quinoxaline, has been specifically explored for its potential in developing novel therapeutic agents.

For instance, novel tetrahydroquinoxaline sulfonamide derivatives have been designed and synthesized as potential microtubule targeting agents for cancer therapy. nih.govrsc.org In these studies, the 1,2,3,4-tetrahydroquinoxaline core served as a key building block for creating compounds that inhibit tubulin polymerization, a critical process in cell division. nih.gov Furthermore, the synthesis of various quinoxaline derivatives, including 1,2,3,4-tetrahydroquinoxalines, has been pursued to explore their olfactory properties and their potential to inhibit lipid accumulation in liver cells. nih.gov The related tetrahydroquinoline scaffold has also been extensively studied, with derivatives showing promise as potent inhibitors of NF-κB transcriptional activity and as cytotoxic agents against various human cancer cell lines. nih.govacs.org

The significance of the tetrahydroquinoxaline scaffold is further underscored by the development of efficient synthetic methodologies to access this core structure and its derivatives. These synthetic efforts are crucial for generating molecular diversity and enabling the exploration of structure-activity relationships, which are vital for the design of new and improved therapeutic agents. nih.gov

Below is a table summarizing key information about this compound and its parent compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₉H₁₂N₂ | 148.20 | 168409-55-0 |

| 1,2,3,4-Tetrahydroquinoxaline | C₈H₁₀N₂ | 134.18 | 3476-89-9 |

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,2,3,4-tetrahydroquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-7-3-2-4-8-9(7)11-6-5-10-8/h2-4,10-11H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASZRPQRVXBLEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methyl 1,2,3,4 Tetrahydroquinoxaline and Its Analogues

Strategies for the Construction of the Tetrahydroquinoxaline Ring System

The fundamental challenge in synthesizing 5-Methyl-1,2,3,4-tetrahydroquinoxaline lies in the efficient assembly of the bicyclic system. This is typically achieved by forming a quinoxaline (B1680401) or quinoxalinone intermediate, which is subsequently reduced.

Reductive methods are a cornerstone in the synthesis of saturated heterocyclic systems. For tetrahydroquinoxalines, these approaches generally begin with the corresponding aromatic quinoxaline or a partially saturated quinoxalinone precursor.

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent and versatile reducing agent widely employed in organic synthesis for the reduction of polar multiple bonds, such as those found in amides. byjus.comwikipedia.org The synthesis of a tetrahydroquinoxaline can be achieved by the LAH reduction of a corresponding quinoxalin-2(1H)-one precursor. A quinoxalin-2(1H)-one is a cyclic amide, also known as a lactam.

The general strategy involves two main steps:

Synthesis of the Quinoxalinone Precursor: The precursor, a 3,4-dihydroquinoxalin-2(1H)-one, can be synthesized via condensation. For example, reacting an o-phenylenediamine (B120857) with chloroacetic acid in aqueous ammonia (B1221849) at reflux yields the desired quinoxalinone. To obtain the 5-methyl substituted target, the starting diamine would be 3-methylbenzene-1,2-diamine.

Reduction with LiAlH₄: The quinoxalin-2(1H)-one is then treated with LiAlH₄ in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. byjus.com The hydride reagent reduces the amide carbonyl group completely to a methylene (B1212753) group (-C=O → -CH₂-), yielding the 1,2,3,4-tetrahydroquinoxaline (B1293668) ring system. byjus.comwikipedia.org While direct reduction of 2,3-dimethylquinoxaline (B146804) with LAH has been reported to yield cis-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline, the reduction of quinoxalinones provides a reliable route to the core scaffold. acs.org

This method is particularly effective due to the high reactivity of LAH towards amides, a transformation for which weaker reducing agents like sodium borohydride (B1222165) are typically ineffective.

Catalytic hydrogenation is one of the most direct and atom-economical methods for the reduction of aromatic heterocycles. The synthesis of 1,2,3,4-tetrahydroquinoxalines from quinoxaline derivatives is well-documented, employing various transition-metal catalysts. This approach allows for high yields and, with the use of chiral ligands, can achieve high enantioselectivity.

The process involves the reaction of a substituted quinoxaline with hydrogen gas (H₂), often under pressure, in the presence of a metal catalyst. To synthesize the 5-methyl derivative, one would start with 5-methylquinoxaline (B1213170).

Key research findings in this area include:

Ruthenium Catalysis: Chiral ruthenium N-heterocyclic carbene (NHC) complexes have been used for the highly regioselective and asymmetric hydrogenation of substituted quinoxalines. rsc.org These reactions can achieve excellent yields and enantiomeric ratios up to 94:6 for various 5- and 6-substituted quinoxalines. rsc.org

Iron Catalysis: Cooperative catalysis using an achiral iron complex combined with a chiral Brønsted acid enables the enantioselective hydrogenation of 2-substituted quinoxalines. researchgate.net This method uses environmentally benign hydrogen gas and can produce chiral tetrahydroquinoxalines with high yields (up to 97%) and excellent enantiomeric ratios (up to 97:3). researchgate.net

Manganese Catalysis: Manganese-based catalysts have been developed for the efficient and stereodivergent asymmetric hydrogenation of disubstituted quinoxalines, providing access to all four possible stereoisomers of the tetrahydroquinoxaline product. rsc.org

A metal-free transfer hydrogenation process has also been developed using pinacolborane (HBpin) as the hydrogen source, catalyzed by tetrabutylammonium (B224687) bromide (TBAB), which smoothly reduces various quinoxaline derivatives to their tetrahydrogenated products in good to excellent yields. nih.gov

| Catalyst System | Substrate Type | Key Conditions | Yield | Enantiomeric Ratio (e.r.) / Selectivity | Reference |

|---|---|---|---|---|---|

| Ruthenium NHC Complex | 5- and 6-Substituted Quinoxalines | 10 bar H₂, 25°C | Excellent | Up to 94:6 | rsc.org |

| Fe-complex + Chiral Phosphoric Acid | 2-Substituted Quinoxalines | 5 bar H₂, 60°C | Up to 97% | Up to 97:3 | researchgate.net |

| Mn-PN³ Pincer Complex | Disubstituted Quinoxalines | 50 bar H₂, 10-50°C | Good | Stereodivergent, high e.r. | rsc.org |

| TBAB (organocatalyst) + HBpin | Alkyl- and Aryl-Substituted Quinoxalines | Metal-free | 76-93% | N/A (racemic) | nih.gov |

Condensation reactions are fundamental to the construction of the quinoxaline ring. The most common and established method involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound. sapub.org For the synthesis of this compound, this strategy would involve:

Condensation: Reaction of 3-methyl-o-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal (B1671930) or a 2,3-diketone. This reaction readily forms the aromatic 5-methylquinoxaline intermediate. This step is often carried out in a solvent like ethanol (B145695) or acetic acid. sapub.org

Reduction: The resulting 5-methylquinoxaline is then reduced to the desired tetrahydro-derivative using methods described previously, such as catalytic hydrogenation.

Alternatively, domino or tandem reactions can be employed where condensation is followed immediately by reduction in a one-pot procedure. For instance, a reductive cyclization of a 2-nitrochalcone (B191979) precursor under catalytic hydrogenation conditions can yield tetrahydroquinolines, a related heterocyclic system. nih.gov A similar principle can be applied to quinoxaline synthesis, where an intermediate formed from a condensation is reduced in situ.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient route to complex molecules. uni.lunih.gov While MCRs for tetrahydroquinoxalines are less common than for their tetrahydroquinoline cousins, several powerful methods exist for these related scaffolds.

Povarov Reaction: This domino three-component reaction of an aromatic aldehyde, an arylamine, and an activated alkene (like a β-enamino ester) can produce functionalized tetrahydroquinolines in a stereoselective manner. nih.gov This highlights the power of MCRs in building the core heterocyclic ring with multiple points of diversity.

Doebner Reaction: This is another MCR that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. nih.gov

One-Pot Synthesis of N-Substituted Tetrahydroquinoxalines: A one-pot reaction involving a regioselective Heyns rearrangement followed by a stereoselective transfer hydrogenation has been developed to produce N-substituted tetrahydroquinoxalines from readily available substrates. nih.gov

These MCR strategies showcase advanced, step-economical approaches to constructing complex heterocyclic frameworks, including those of the tetrahydroquinoline and tetrahydroquinoxaline families.

Reductive Methodologies

Functionalization and Derivatization of the this compound Core

Once the this compound core is synthesized, it can be further modified to create a library of derivatives. The scaffold contains two nitrogen atoms with different chemical environments: N1 is an anilidic secondary amine, while N4 is an aliphatic secondary amine. This difference in reactivity can potentially be exploited for selective functionalization. The primary reactions involve electrophilic attack on the nitrogen atoms.

Introduction of Additional Substituents onto the Aromatic Ring

The introduction of further substituents onto the aromatic portion of the tetrahydroquinoxaline ring system is typically governed by the principles of electrophilic aromatic substitution (EAS). The existing substituents on the ring direct the position of the incoming electrophile. In the case of this compound, the molecule contains both an activating alkyl group (methyl) and a powerful activating secondary amine group fused to the ring.

The secondary amine at the 1-position is a potent ortho-, para-director. Similarly, the methyl group at the 5-position is also an ortho-, para-directing group, albeit weaker than the amine. youtube.com The combined effect of these groups strongly activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to specific positions.

The directing effects of the amine and methyl groups are reinforcing for certain positions. For instance, the position C7 is ortho to the methyl group and para to the N1-amine, making it a highly favored site for substitution. The C8a-N1 bond makes the N1 amine an ortho, para director to positions 2 and 4 within its own ring, and more importantly to positions 6 and 8 on the fused aromatic ring. However, due to the saturated heterocyclic ring, the electronic influence is primarily on the benzenoid ring. Therefore, for an electrophilic attack on the aromatic ring of this compound, the primary directing influence comes from the N1-H amine and the 5-methyl group. The N1 amine strongly directs ortho and para, to positions 8 and 6 respectively. The 5-methyl group directs ortho and para, to positions 6 and 8. Thus, position 6 is strongly activated by both groups (para to the amine, ortho to the methyl), and position 8 is also strongly activated (ortho to the amine, para to the methyl). libretexts.org

In cases with multiple activating groups, the most powerful activating group generally dictates the outcome of the substitution. The amino group is a significantly stronger activator than the methyl group, meaning its directing effect to positions 6 and 8 will be dominant. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would be expected to proceed at these activated positions, provided that the reaction conditions are compatible with the tetrahydroquinoxaline core.

Modifications at Nitrogen Centers (e.g., N-alkylation, N-acylation, Sulfonamide Formation)

The nitrogen atoms within the tetrahydroquinoxaline scaffold are nucleophilic and can be readily functionalized.

N-Alkylation: The secondary amines (N1 and N4) of the tetrahydroquinoxaline ring can be alkylated using various alkylating agents. One-pot tandem reactions have been developed for the synthesis of N-alkyl tetrahydroquinolines, a related class of compounds, which involves the reduction of quinolines followed by reductive alkylation with an aldehyde. acs.org This methodology, catalyzed by boronic acid with a Hantzsch ester as the hydrogen source, provides a straightforward route to N-alkylated products. acs.org For tetrahydroquinoxalines, N-alkylation can also be achieved through direct reaction with alkyl halides or via reductive amination protocols. For example, N-benzylation of 1,2,3,4-tetrahydroquinoline (B108954) has been accomplished in 86% yield, demonstrating a common modification at the nitrogen center. researchgate.net Such methods are applicable to the tetrahydroquinoxaline system to introduce a wide variety of substituents at the nitrogen atoms.

N-Acylation: Acylation of the nitrogen centers is a common derivatization strategy. This can be accomplished using acyl chlorides or anhydrides in the presence of a base. This modification is often used to install protecting groups or to introduce functionalities that can modulate the electronic and steric properties of the molecule.

Sulfonamide Formation: The synthesis of sulfonamides from amines is a well-established transformation. For tetrahydroquinoxalines, this involves reacting the secondary amine with a sulfonyl chloride in the presence of a base. This reaction leads to the formation of a stable N-S bond. ucl.ac.ukorganic-chemistry.org The introduction of a sulfonamide moiety is of particular interest in medicinal chemistry, as this functional group can act as a hydrogen bond donor and acceptor, influencing the compound's binding to biological targets. nih.gov For instance, sulfonamide derivatives of quinoxaline 1,4-dioxides have been synthesized and evaluated as enzyme inhibitors, highlighting the importance of this functionalization. nih.gov The synthesis often proceeds by reacting the amine with a sulfonyl chloride, or by more modern methods such as the S-N coupling of thiols with phenylhydrazines or the reaction of amines with sulfonate salts. organic-chemistry.org

Derivatization for Specific Chemical Applications

Derivatization of the tetrahydroquinoxaline core is crucial for tailoring its properties for various applications. These modifications are performed to enhance detectability in analytical methods, to improve solubility, or to create ligands for catalysis.

For analytical purposes, derivatization is often employed to introduce a chromophore or fluorophore, facilitating detection in techniques like high-performance liquid chromatography (HPLC). This typically involves reacting the amine functionalities with specific derivatizing agents.

In materials science and catalysis, the tetrahydroquinoxaline scaffold can be functionalized to create complex ligands. For example, the nitrogen atoms can coordinate to metal centers, and substituents on the aromatic ring can be used to tune the electronic and steric environment of the resulting metal complex. The synthesis of N-Mannich bases from tetrahydroquinoline, formaldehyde, and various amines is one such derivatization, creating compounds with potential applications in medicinal chemistry and beyond. nih.gov These reactions proceed via the formation of a Schiff base, which then reacts with the nucleophilic tetrahydroquinoline. nih.gov

Stereoselective Synthesis of Chiral Tetrahydroquinoxaline Analogues

The development of methods for the stereoselective synthesis of chiral tetrahydroquinoxalines is of high importance, as the biological activity of these compounds is often dependent on their stereochemistry.

Enantioselective Hydrogenation Protocols

Asymmetric hydrogenation of the quinoxaline precursor is one of the most direct and atom-economical methods for accessing enantiomerically enriched tetrahydroquinoxalines. nih.gov This approach involves the reduction of the C=N double bonds of the quinoxaline ring using a chiral catalyst.

Various transition-metal catalysts have been developed for this purpose. Rhodium-thiourea complexes have been shown to be highly effective, catalyzing the asymmetric hydrogenation of quinoxalines under mild conditions (1 MPa H₂) to afford products with excellent yields and enantioselectivities (up to 99% ee). nih.govrsc.org Mechanistic studies suggest that a Brønsted acid co-catalyst, such as HCl, plays a crucial role by activating the substrate and facilitating the catalytic cycle. nih.govrsc.org

Iridium-based catalysts have also emerged as powerful tools for this transformation. A notable protocol uses an Ir-catalyst that, by simply changing the solvent, can selectively produce either the (R) or (S) enantiomer of the tetrahydroquinoxaline product with high yields and enantioselectivity (up to 98% ee). rsc.org This method is also applicable to the synthesis of more complex 2,3-disubstituted tetrahydroquinoxalines, affording the cis-products with high diastereoselectivity and enantioselectivity. nih.govrsc.org

The practicality of these methods is enhanced by their successful application in continuous flow systems, which allows for safer and more efficient scale-up of the synthesis. nih.govrsc.org

| Catalyst System | Substrate Type | Conditions | Yield (%) | ee (%) | Ref |

| Rh-Thiourea / HCl | Quinoxalines | 1 MPa H₂, RT | up to 98 | up to 99 | nih.gov, rsc.org |

| Ir-Complex | Mono-substituted Quinoxalines | Toluene (B28343)/Dioxane (for R) | up to 93 | up to 98 | rsc.org |

| Ir-Complex | Mono-substituted Quinoxalines | EtOH (for S) | up to 83 | up to 93 | rsc.org |

| Ir-Complex | 2,3-disubstituted Quinoxalines | Dioxane | 77-94 | 80-94 | nih.gov |

Diastereoselective Control in Related Ring Systems

When synthesizing tetrahydroquinoxalines with multiple chiral centers, controlling the relative stereochemistry (diastereoselectivity) is essential. Methodologies developed for related heterocyclic systems, such as tetrahydroquinolines, often provide valuable insights.

A highly diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters has been achieved through a tandem sequence involving reduction of a nitro group, condensation to form a cyclic imine, and subsequent reduction. nih.gov This process yields products as single diastereomers with the C-2 alkyl group being cis to the C-4 carboxylic ester. nih.gov

Formal [4+2] annulation reactions are another powerful strategy for achieving diastereoselective synthesis. The reaction between in situ generated p-quinone methides and nitroalkenes or cyanoalkenes provides access to highly substituted tetrahydroquinoline derivatives with excellent diastereoselectivity (>20:1 dr). frontiersin.orgnih.govacs.org These cascade reactions allow for the rapid construction of complex molecular architectures with defined stereochemistry. The choice of reactants and catalysts is crucial in directing the stereochemical outcome of these cyclizations.

These strategies, which have proven effective for the diastereoselective synthesis of tetrahydroquinolines and related heterocycles, can be adapted for the synthesis of complex, multi-substituted tetrahydroquinoxaline analogues.

| Reaction Type | Ring System | Key Features | Diastereomeric Ratio (dr) | Ref |

| Tandem Reduction-Reductive Amination | Tetrahydroquinoline | Forms cis products | Single diastereomer | nih.gov |

| [4+2] Annulation (p-QM + Cyanoalkene) | Tetrahydroquinoline | Highly functionalized products | >20:1 | frontiersin.org, nih.gov |

| [4+2] Annulation (p-QM + Nitroalkene) | Tetrahydroquinoline | Access to 4-aryl-substituted THQs | Good | acs.org |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Analysis

Carbon-13 NMR (¹³C NMR) Analysis

Advanced Two-Dimensional NMR Techniques for Structural Confirmation

Specific experimental data from advanced two-dimensional NMR techniques, such as COSY, HSQC, or HMBC, for 5-Methyl-1,2,3,4-tetrahydroquinoxaline are not available in the surveyed literature. These techniques would be invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information helps in determining the molecular weight and elemental composition of a compound. While experimental mass spectrometry data for this compound is not widely published, predicted data is available.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. Predicted HRMS data for various adducts of this compound are presented below.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 149.1233 | 131.5 |

Note: The data presented in this table is based on computational predictions and has not been experimentally verified.

Infrared (IR) Spectroscopy for Functional Group Identification

Experimental Infrared (IR) spectroscopy data for this compound is not available in the public domain based on the conducted searches. An IR spectrum would be expected to show characteristic absorption bands for N-H stretching (typically in the range of 3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no readily available experimental Ultraviolet-Visible (UV-Vis) spectroscopy data for this compound in the searched scientific literature and databases. The UV-Vis spectrum would provide information about the electronic transitions within the molecule, particularly those associated with the aromatic ring system.

X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis

For a related compound, the parent molecule 1,2,3,4-tetrahydroquinoxaline (B1293668) , X-ray diffraction analysis has been successfully performed. researchgate.net The study revealed that the molecule crystallizes in an orthorhombic system with the space group Pbca. researchgate.net The structure consists of a planar aromatic ring fused to a puckered piperazine (B1678402) ring. researchgate.net In the crystal, molecules are linked by N—H···N hydrogen bonds, forming an infinite zigzag chain. researchgate.net

A hypothetical X-ray crystallographic analysis of this compound would involve growing a single, high-quality crystal of the compound. This crystal would then be exposed to a focused beam of X-rays, and the resulting diffraction pattern would be recorded. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be calculated, revealing the precise location of each atom. This would confirm the molecular connectivity and provide key insights into the conformation of the tetrahydroquinoxaline ring system and the orientation of the methyl group at the 5-position.

Illustrative Crystallographic Data for the Related Compound 1,2,3,4-tetrahydroquinoxaline

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₀N₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.8609 (2) |

| b (Å) | 8.4986 (2) |

| c (Å) | 16.9639 (4) |

| Volume (ų) | 1421.64 (6) |

| Z (Molecules per unit cell) | 8 |

Data sourced from a study on 1,2,3,4-tetrahydroquinoxaline. researchgate.net

Chromatographic Methods for Purification and Purity Assessment

Chromatography is a fundamental technique for the separation, purification, and assessment of purity of chemical compounds. nih.gov The following sections detail the application of various chromatographic methods to this compound.

Column chromatography is the standard method for purifying chemical compounds on a preparative scale. nih.govkhanacademy.org Although specific experimental details for the isolation of this compound are not detailed in the available literature, the purification of structurally similar compounds, such as 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines, provides a template for a likely procedure. nih.gov

In a typical setup, a glass column is packed with a stationary phase, most commonly silica (B1680970) gel. khanacademy.org The crude reaction mixture containing this compound would be loaded onto the top of the column. A solvent system, the mobile phase, is then passed through the column. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. khanacademy.org For compounds like tetrahydroquinolines, a common mobile phase is a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297). nih.gov By gradually increasing the polarity of the mobile phase, the compounds are eluted from the column at different rates, allowing for the collection of the pure desired product.

Illustrative Column Chromatography Parameters for a Related Tetrahydroquinoline Derivative

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel |

| Mobile Phase (Eluent) | 8% Ethyl acetate in n-hexane |

| Application | Purification of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline |

Data based on a method for a substituted tetrahydroquinoline. nih.gov

Thin Layer Chromatography (TLC) is an indispensable, rapid, and sensitive technique used to monitor the progress of a chemical reaction. nih.govkhanacademy.org It allows a chemist to quickly determine if the starting materials are being consumed and if the desired product is forming. A small plate coated with a stationary phase (like silica gel) is spotted with samples of the starting material, the reaction mixture, and often a "cospot" containing both. khanacademy.org

The plate is then placed in a sealed chamber with a solvent system (mobile phase). As the solvent moves up the plate via capillary action, it carries the compounds with it at different rates depending on their polarity and interaction with the stationary phase. khanacademy.org For the synthesis of this compound, one would expect to see the spot corresponding to the starting material diminish over time, while a new spot, corresponding to the more polar product, appears and intensifies. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. The spots are typically visualized under UV light.

General Parameters for TLC Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel coated plate |

| Mobile Phase | Typically a mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate) |

| Application | Qualitative monitoring of reaction progress |

| Visualization | UV lamp (254 nm or 365 nm) |

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the purity of a compound and quantifying its amount. nih.gov While a specific HPLC method for this compound is not documented in the searched literature, methods for the parent compound, 1,2,3,4-tetrahydroquinoline (B108954), and its isomers provide a strong indication of the likely conditions. sielc.com

The technique utilizes a high-pressure pump to pass a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). nih.gov For amine-containing heterocyclic compounds like tetrahydroquinolines, reverse-phase HPLC is commonly employed. sielc.com In this mode, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid or formic acid to ensure sharp peaks. sielc.com Each component in the mixture interacts with the stationary phase differently, causing them to elute at different times (retention times). A detector, typically a UV spectrophotometer, measures the absorbance of the eluate, generating a chromatogram where the area of each peak is proportional to the concentration of the corresponding compound. Purity is assessed by the percentage of the total peak area that corresponds to the main product peak.

Illustrative HPLC Conditions for a Related Compound, 1,2,3,4-Tetrahydroquinoline

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid |

| Detection | UV or Mass Spectrometry (MS) |

| Application | Purity analysis and separation of impurities |

Data based on a method for 1,2,3,4-tetrahydroquinoline. sielc.com

Computational and Theoretical Investigations of 5 Methyl 1,2,3,4 Tetrahydroquinoxaline and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules from first principles. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecular system.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com It is widely used to investigate the electronic and structural properties of heterocyclic systems analogous to 5-Methyl-1,2,3,4-tetrahydroquinoxaline. irjweb.comnih.govresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For cyclic systems like this compound, this process is crucial for identifying the lowest energy conformers.

Theoretical studies on the parent 1,2,3,4-tetrahydroquinoxaline (B1293668) show that the molecule is not planar; it consists of a planar aromatic ring fused to a puckered piperazine (B1678402) ring. researchgate.net Similarly, studies on the analogue 1,2,3,4-tetrahydroquinoline (B108954) (THQ) using high-level quantum calculations have identified multiple stable conformations. nih.gov Specifically, MP2 calculations revealed four stable conformers for THQ, existing as two pairs of energetically equivalent enantiomers. nih.gov The energy barrier between these conformers can be low, allowing for conformational cooling and relaxation to the most stable form. nih.gov

For this compound, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find its minimum energy structure. irjweb.comresearchgate.net The optimization process would likely confirm that the saturated tetrahydroquinoxaline ring adopts a non-planar, puckered conformation to minimize steric strain, similar to its parent compounds. The presence of the methyl group at the 5-position would influence the precise bond angles and dihedral angles of the optimized geometry.

Once the optimized geometry is obtained, DFT is used to analyze the electronic properties of the molecule.

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comschrodinger.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comschrodinger.com This energy gap can be correlated with the lowest energy electronic excitation possible in the molecule. schrodinger.com DFT calculations are a standard method for computing these energy values. schrodinger.com For organic molecules and dyes, the choice of functional can significantly impact the calculated gap, with functionals like B3LYP often being employed. reddit.com

| Compound | Methodology | Calculated Energy Gap (eV) | Reference |

|---|---|---|---|

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | DFT/B3LYP/6-311++G(d,p) | 4.4871 | irjweb.com |

| Thiophene-derived Schiff base (1d) | DFT | 3.61 | researchgate.net |

| Thiophene-derived Schiff base complex (6b) | DFT | 3.46 | researchgate.net |

| Thiophene-derived Schiff base complex (6f) | DFT | 3.42 | researchgate.net |

Atomic Charges: The distribution of electron density in a molecule can be quantified by calculating atomic charges. This analysis helps to identify atoms that are electron-rich or electron-deficient, providing insight into the molecule's polarity and potential sites for electrostatic interactions. Methods like Natural Bond Orbital (NBO) analysis are frequently used to derive these charges and study intramolecular charge transfer between donor and acceptor orbitals. nih.gov

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting reactivity towards electrophilic and nucleophilic reagents. nih.gov Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. For a molecule like this compound, the MEP would likely show negative potential around the nitrogen atoms and the aromatic ring, indicating their nucleophilic character.

DFT calculations are highly effective at predicting spectroscopic data, which can be used to confirm or assign experimental results.

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is a well-established application of DFT. mdpi.comnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations. nih.govruc.dk The accuracy of the prediction is highly dependent on the chosen functional and basis set, with combinations like B3LYP/6-311++G(d,p) often providing results that are in good agreement with experimental data. researchgate.netnih.gov Computational studies on 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702), an isomer of the title compound, have utilized DFT to calculate its NMR spectra to support experimental characterization. researchgate.net It is crucial to perform the calculations on the correct, lowest-energy conformer and often to include solvent effects to achieve high accuracy. mdpi.com

UV-Vis Spectra: The electronic absorption spectra of molecules can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.govnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov For many organic dyes and heterocyclic systems, including a solvent model, such as the Polarizable Continuum Model (PCM), is essential for obtaining accurate predictions of excitation energies, as solvent interactions can significantly shift the absorption maxima. nih.gov TD-DFT calculations can help assign the nature of the electronic transitions, such as n→π* or π→π* transitions.

Besides DFT, other quantum mechanical models are also employed, each with its own strengths and weaknesses.

Ab Initio Models: Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data for parameterization. nih.gov This category includes methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller–Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory. nih.gov These methods can be more accurate than DFT for certain properties but are significantly more computationally demanding, limiting their application to smaller molecules. nih.gov For instance, high-level MP2 calculations were used to perform a detailed conformational analysis of 1,2,3,4-tetrahydroquinoline. nih.gov

Semi-Empirical Quantum Mechanical Models: Semi-empirical methods are based on the same Hartree-Fock formalism as ab initio methods but introduce approximations and use parameters derived from experimental data to simplify the calculations. wikipedia.org This makes them much faster than DFT or ab initio methods, allowing for the study of very large molecular systems. wikipedia.orgethz.ch Their accuracy can be limited if the molecule under study is very different from the molecules used for parameterization. wikipedia.org A computational study of 6-methyl-1,2,3,4-tetrahydroquinoline utilized several semi-empirical models to characterize the molecule. researchgate.net

| Method | Description | Reference |

|---|---|---|

| MNDO, AM1, PM3 | Methods based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. Parameters are fitted to reproduce experimental data like heats of formation and geometries. | wikipedia.orgscispace.com |

| PM6, PM7 | More recent re-parameterizations of the MNDO-type methods with broader elemental coverage. | wikipedia.orgscispace.com |

| DFTB | Density-Functional Tight-Binding is a semi-empirical method based on a second-order expansion of the DFT total energy. It is significantly faster than full DFT. | scispace.com |

| ZINDO, SINDO | Methods specifically parameterized to calculate excited states and predict electronic (UV-Vis) spectra. | wikipedia.org |

Density Functional Theory (DFT) Studies

Molecular Dynamics (MD) Simulations

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve.

For a flexible molecule like this compound, MD simulations can provide valuable insights into:

Conformational Stability: By running a simulation for several nanoseconds or longer, one can observe the conformational landscape of the molecule, including transitions between different puckered forms of the saturated ring. The stability of a particular conformation can be assessed by monitoring the Root-Mean-Square Deviation (RMSD) of the atomic positions over time relative to a starting structure. researchgate.net

Solvent Effects: MD simulations explicitly model the interactions between the solute (this compound) and surrounding solvent molecules, providing a detailed picture of the solvation shell and hydrogen bonding dynamics.

Binding Interactions: In the context of medicinal chemistry, MD simulations are crucial for studying how a ligand binds to a biological target like a protein or enzyme. mdpi.com These simulations can reveal the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex and can be used to estimate the binding free energy. mdpi.com For analogues like tetrahydroquinoline derivatives, MD simulations have been used to explore their binding modes and stability within the active sites of enzymes. mdpi.com

Reaction Mechanism Studies and Transition State Analysis

The synthesis of chiral tetrahydroquinoxalines (THQs), including analogues of this compound, is a field of significant interest due to their prevalence in bioactive molecules. nih.gov Computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the complex mechanisms governing these syntheses. rsc.orgrsc.org

One of the most efficient methods for producing chiral THQs is the asymmetric hydrogenation of quinoxalines. nih.gov Comprehensive mechanistic studies combining experimental data (deuterium-labeling, kinetic studies) and DFT calculations have been conducted to unravel the reaction pathways. rsc.orgrsc.org For instance, in the Iridium-catalyzed asymmetric hydrogenation of 2-substituted quinoxalines, DFT calculations were crucial in understanding how the reaction proceeds and how enantioselectivity is achieved. rsc.org These studies suggest that the reaction pathway can differ significantly based on reaction conditions, such as the solvent used. rsc.org

In some systems, like the transfer hydrogenation of 2,3-disubstituted quinoxalines, the reaction is thought to proceed via the reduction of a ketone imine intermediate, which was shown to be stable and not isomerize into an enamine under the reaction conditions. nih.gov In other cases, such as the hydrogenation of quinolines catalyzed by ruthenium complexes, DFT calculations have helped to map out a cascade reaction pathway involving a 1,4-hydride addition, isomerization, and a subsequent 1,2-hydride addition. researchgate.net These computational models indicate that hydrogen is transferred as a stepwise H+/H- process. researchgate.net

Transition state analysis is a key component of these computational investigations. By calculating the energies of various proposed transition states, researchers can predict the most likely reaction pathway and understand the origins of stereoselectivity. For example, in the asymmetric hydrogenation of quinolines, DFT calculations identified a 10-membered ring transition state, stabilized by a CH/π interaction between the catalyst's η6-arene ligand and the substrate's fused phenyl ring, as the key to enantioselectivity. researchgate.net Similarly, for the synthesis of tetrahydroisoquinoline derivatives, a related class of compounds, DFT has been used to study the formation of the key arenium ion intermediate in electrophilic aromatic substitution reactions. researchgate.net

Table 1: Computational Methods in Reaction Mechanism Analysis of Tetrahydroquinoxaline Analogues

| Reaction Type | Computational Method | Key Mechanistic Insight | Reference |

|---|---|---|---|

| Ir-Catalyzed Asymmetric Hydrogenation | DFT Calculations | Revealed the underlying mechanism of enantioselectivity and the distinct reaction pathways in different solvents. | rsc.orgrsc.org |

| Ru-Catalyzed Asymmetric Hydrogenation | DFT Calculations | Identified a stepwise H+/H- transfer mechanism and a key 10-membered ring transition state responsible for enantioselectivity. | researchgate.net |

| FLP-Catalyzed Transfer Hydrogenation | Deuterium Labeling & Control Experiments | Reaction proceeds via reduction of a stable ketone imine intermediate. | nih.gov |

Elucidation of Stereoelectronic Factors and Stereochemical Control

Stereochemical control is paramount in the synthesis of bioactive molecules like tetrahydroquinoxaline derivatives. Computational studies have been instrumental in understanding the stereoelectronic factors that govern the stereochemical outcome of these reactions, enabling the selective synthesis of specific enantiomers or diastereomers.

A remarkable example of stereochemical control is the solvent-controlled, iridium-catalyzed asymmetric hydrogenation of 2-substituted quinoxalines. nih.gov By simply switching the solvent, either the (R) or (S) enantiomer of the corresponding tetrahydroquinoxaline can be produced with high yield and excellent enantioselectivity. rsc.org

In a toluene (B28343)/dioxane solvent system, the (R)-enantiomer is predominantly formed. nih.gov

In ethanol (B145695) (EtOH) , the reaction yields the (S)-enantiomer. nih.gov

DFT calculations revealed that the origin of this solvent-dependent stereochemical switch lies in different reaction pathways. rsc.org In toluene and dioxane, the hydrogen source is H₂ gas, whereas in ethanol, the solvent itself acts as the primary hydrogen source. rsc.org Furthermore, π-π interactions between the aromatic system of the quinoxaline (B1680401) substrate and the catalyst's ligand are believed to play a crucial role in determining enantioselectivity, particularly in the ethanol-based system. nih.gov The influence of electronic factors is also evident, as quinoxaline substrates bearing strong electron-withdrawing groups can lead to a slight decrease in enantiomeric excess (ee). nih.gov

For the asymmetric hydrogenation of 2,3-disubstituted quinoxalines, stereochemical control can yield either cis or trans products. Manganese-catalyzed systems have been developed that exhibit stereodivergence, allowing for the selective preparation of both cis- and trans-enantioenriched products by choosing the appropriate chiral ligand. nih.gov In other systems, such as the asymmetric transfer hydrogenation of 2,3-disubstituted quinoxalines, the substitution pattern of the starting material dictates the diastereoselectivity. Reactions of 2-alkyl-3-arylquinoxalines predominantly yield cis-tetrahydroquinoxalines, while 2,3-dialkylquinoxalines often give trans isomers as the major product.

Table 2: Stereochemical Control in the Asymmetric Synthesis of Tetrahydroquinoxaline Analogues

| Catalytic System | Substrate Type | Controlling Factor | Predominant Stereoisomer | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Iridium/Diphosphine | 2-Substituted Quinoxaline | Solvent (Toluene/Dioxane) | (R)-enantiomer | up to 98% ee | nih.govrsc.org |

| Iridium/Diphosphine | 2-Substituted Quinoxaline | Solvent (Ethanol) | (S)-enantiomer | up to 93% ee | nih.govrsc.org |

| Manganese/Chiral Pincer Ligand | 2,3-Disubstituted Quinoxaline | Chiral Ligand Choice | cis or trans | up to >20:1 dr, 99% ee | nih.gov |

| Frustrated Lewis Pair (FLP) | 2-Alkyl-3-Arylquinoxaline | Substrate Substitution | cis | up to 97:3 dr, 86% ee | |

| Frustrated Lewis Pair (FLP) | 2,3-Dialkylquinoxaline | Substrate Substitution | trans | up to >99% ee |

Applications of Quantum Machine Learning in Compound Property Prediction

Quantum Machine Learning (QML) is an emerging field that merges machine learning with quantum chemical calculations to predict molecular properties with high accuracy and significantly reduced computational cost. arxiv.org While specific QML studies on this compound are not yet prevalent, the methodologies are broadly applicable to nitrogen-containing heterocyclic compounds for accelerating drug discovery and materials science.

QML models are trained on large datasets of molecules where properties have been calculated using high-level quantum mechanical theories like DFT. arxiv.orgnih.gov These models learn the complex relationship between a molecule's structure and its properties. nih.gov A key advantage is their ability to make predictions for new, un-synthesized molecules, guiding experimental efforts toward candidates with desirable characteristics.

Several types of QML models are being developed:

Graph Neural Networks (GNNs): These models represent molecules as graphs and have proven effective in predicting a wide range of physical, chemical, and electronic properties. arxiv.org Hybrid Quantum-Classical GNNs (HyQCGNN) are being explored to leverage quantum computing's ability to handle high-dimensional data more efficiently. arxiv.org

Support Vector Machines (SVM): In a quantitative structure-property relationship (QSPR) context, SVMs can be used to build non-linear models that correlate molecular descriptors with specific properties, such as the thermal decomposition temperature of nitrogen-rich compounds. nih.gov

Equivariant Quantum Neural Networks (QNNs): These architectures are specifically designed to respect the physical symmetries of molecules, which is crucial for accurately predicting energies and forces for molecular dynamics simulations. arxiv.org

The properties that can be predicted by QML are diverse and highly relevant for chemical research. For heterocyclic compounds like tetrahydroquinoxalines, QML could be applied to predict atomization energies, electronic properties (e.g., HOMO/LUMO energies, polarizability), and thermal stability. nih.govacs.org By explicitly modeling the quantum mechanical wavefunction, advanced deep learning frameworks aim to capture the electronic degrees of freedom, which is critical for understanding reactive chemistry. capes.gov.br

Table 3: Quantum Machine Learning Models and Their Applications

| QML Model Type | Core Principle | Predicted Properties | Potential Application for THQ Analogues | Reference |

|---|---|---|---|---|

| Hybrid Quantum Graph Neural Network (HyQCGNN) | Combines classical GNNs with quantum layers for efficient data encoding. | Formation energies, electronic properties. | Predicting stability and electronic behavior of novel derivatives. | arxiv.org |

| Support Vector Machine (SVM) based QSPR | Builds non-linear models from quantum-chemical descriptors. | Thermal stability, biological activity. | Assessing thermal safety and potential bioactivity. | nih.gov |

| Equivariant Quantum Neural Network (QNN) | Incorporates molecular symmetries into the network architecture. | Molecular forces, potential energy surfaces. | Simulating molecular dynamics and reactivity. | arxiv.org |

| Deep Neural Network (predicting wavefunctions) | Learns to predict the quantum mechanical wavefunction directly. | All properties derivable from the wavefunction; reactive chemistry. | Detailed analysis of chemical bonding and reaction pathways. | capes.gov.br |

Chemical Reactivity and Transformation Studies Involving 5 Methyl 1,2,3,4 Tetrahydroquinoxaline and Its Derivatives

Oxidation Reactions of the Tetrahydroquinoxaline Ring System

The oxidation of the 1,2,3,4-tetrahydroquinoxaline (B1293668) ring system is a fundamental transformation that typically leads to the corresponding aromatic quinoxaline (B1680401). This dehydrogenation process involves the formal removal of four hydrogen atoms from the saturated heterocyclic ring, resulting in a fully aromatized system. Various oxidizing agents and catalytic systems have been employed to achieve this transformation.

The reaction is not only a key synthetic route to quinoxalines but also a critical step in certain biological processes and catalytic cycles. The choice of oxidant and reaction conditions can influence the efficiency and selectivity of the reaction. For instance, manganese dioxide (MnO₂) has been shown to be an effective reagent for the oxidation of complex polysubstituted tetrahydroquinolines. baranlab.org Similarly, catalytic systems utilizing copper(II) chloride with molecular oxygen have been demonstrated to be efficient for the dehydrogenation of 1,2,3,4-tetrahydroisoquinolines, a related class of N-heterocycles, and this methodology has also been applied to 1,2,3,4-tetrahydroquinoline (B108954). libretexts.org

The oxidation can also be achieved using metal-free catalysts. Nitrogen/phosphorus co-doped porous carbon (NPCH) materials have been developed as heterogeneous catalysts for the oxidative dehydrogenation of various N-heterocycles, including 1,2,3,4-tetrahydroquinoxaline derivatives. masterorganicchemistry.com These reactions often proceed under environmentally benign conditions, using air as the oxidant and water as the solvent, affording the corresponding quinoxaline products in high yields. masterorganicchemistry.com For example, various substituted 1,2,3,4-tetrahydroquinoxalines undergo smooth oxidation to yield the respective quinoxaline products in yields ranging from 89–95% when catalyzed by NPCH in water at 120 °C under an air atmosphere. masterorganicchemistry.com

Substitution and Coupling Reactions on the Aromatic Moiety

Electrophilic Aromatic Substitution Reactions (e.g., Regioselective Nitration on Analogues)

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of various functional groups onto the benzene (B151609) ring. youtube.comnih.gov In the context of 5-Methyl-1,2,3,4-tetrahydroquinoxaline, the benzene portion of the molecule can undergo such reactions, with the substitution pattern being directed by the existing substituents: the methyl group and the fused, substituted amino group.

The general mechanism for EAS involves the attack of the electron-rich aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.comnih.gov Subsequent deprotonation restores the aromaticity of the ring. youtube.comnih.gov The rate and regioselectivity of the reaction are heavily influenced by the nature of the substituents already present on the ring. wikipedia.org

Studies on analogous compounds, such as tetrahydroquinoline, provide significant insight into the expected reactivity. The nitration of N-protected tetrahydroquinoline derivatives has been studied in detail to understand the regioselectivity of the reaction. pearson.com It was found that protecting the nitrogen atom is crucial, as nitration under acidic conditions would otherwise lead to N-protonation, altering the directing effects. pearson.com For N-protected tetrahydroquinolines, nitration can be directed to specific positions on the aromatic ring. pearson.comlibretexts.org For instance, careful selection of protecting groups and reaction conditions has enabled total regioselectivity for nitration at the 6-position of the tetrahydroquinoline ring. pearson.com A computational study supported these experimental findings, analyzing the stability of the σ-complex intermediates for the different nitro isomers. pearson.com

In a related system, the metal-free regioselective nitration of quinoxalin-2(1H)-ones using tert-butyl nitrite (B80452) has been developed. rsc.org This reaction selectively installs a nitro group at the C7 or C5 position of the phenyl ring, demonstrating that regiocontrol is achievable in these complex heterocyclic systems. rsc.org The directing influence of the fused heterocyclic ring and any substituents on the aromatic portion are critical in determining the final substitution pattern.

Nucleophilic Substitutions and Esterifications on Related Functional Groups

Nucleophilic aromatic substitution (SNAr) on the benzene ring of a tetrahydroquinoxaline is generally challenging due to the ring's inherent electron-rich nature. However, such reactions become feasible if the aromatic ring is activated by potent electron-withdrawing groups, typically located ortho or para to a suitable leaving group. stackexchange.com In the broader quinoxaline family, SNAr reactions have been explored. For example, the electrophilic nature of quinoxaline N-oxide allows it to undergo vicarious nucleophilic substitution (VNS) of hydrogen with various carbanions, leading to the formation of quinoxaline derivatives containing cyanoalkyl, sulfonylalkyl, or ester substituents. youtube.com 2-Chloroquinoxaline, on the other hand, preferentially undergoes SNAr of the chlorine atom. youtube.com These examples show that nucleophilic substitution is a viable strategy for functionalizing the quinoxaline core, particularly when the ring system is appropriately activated. baranlab.orgyoutube.com

Esterification is a fundamental reaction involving the conversion of a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst, a process known as the Fischer esterification. khanacademy.org This reaction is reversible, and its mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack from the alcohol. khanacademy.org While no direct examples of esterification on this compound are detailed in the provided context, the principles apply to derivatives bearing appropriate functional groups. For instance, a tetrahydroquinoxaline derivative with a hydroxyl or carboxylic acid substituent on either the aromatic or heterocyclic part could undergo esterification. The synthesis of 2-carboxy-4-hydroxy-3-quinoline-alkylcarboxylic acids has been described, which involves the formation of esters that are subsequently saponified to yield the free acids. This demonstrates the application of esterification chemistry within related heterocyclic systems.

Ring-Opening and Rearrangement Processes

The tetrahydroquinoxaline ring system, while relatively stable, can undergo ring-opening or rearrangement reactions under specific conditions, leading to structurally diverse products. An important example is the acid-catalyzed rearrangement of tetrahydroquinoline derivatives, which yields 4-aminoindane derivatives in high yields. This transformation represents a significant skeletal reorganization, converting a six-membered heterocyclic ring fused to a benzene ring into a five-membered carbocyclic ring fused to the same. A proposed mechanism for this isomerization highlights the complex transformations possible within these systems under acidic conditions.

In addition to skeletal rearrangements, processes that modify the substitution pattern through rearrangement are also known. For instance, a catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines has been developed that proceeds through a regioselective Heyns rearrangement. This one-pot reaction combines the rearrangement with a stereoselective transfer hydrogenation to produce a variety of chiral N-substituted tetrahydroquinoxalines.

While the above examples involve rearrangements of the core structure or its formation, the synthesis of tetrahydroquinoxalines can also be achieved via the ring-opening of other heterocyclic systems. A notable method involves the SN2-type ring-opening of activated aziridines with 2-bromoanilines, followed by a palladium-catalyzed intramolecular C-N bond formation to construct the tetrahydroquinoxaline ring. masterorganicchemistry.com

Transformations within Catalytic Systems

Dehydrogenation Processes of Tetrahydroquinoxalines in Catalytic Cycles

The dehydrogenation of tetrahydroquinoxalines to their corresponding aromatic quinoxalines is a key transformation that is often integrated into catalytic cycles. This process is not only a method for synthesizing quinoxalines but can also be part of tandem reactions or serve as a hydrogen-release step in hydrogen storage systems.

Metal-free catalysts have also emerged as a sustainable alternative. As mentioned previously, nitrogen/phosphorus co-doped porous carbon (NPCH) materials catalyze the oxidative dehydrogenation of 1,2,3,4-tetrahydroquinoxaline derivatives effectively. masterorganicchemistry.com The proposed active sites in these catalysts are the phosphorus and nitrogen centers within the porous carbon network, which facilitate the reaction 'on-water' using air as the oxidant. masterorganicchemistry.com Other systems, such as those based on nickel oxide supported on graphene (NiO/Gr), have also been developed for the aerobic and additive-free dehydrogenation of N-heterocycles.

The table below summarizes various catalytic systems used for the dehydrogenation of tetrahydroquinoxaline and related N-heterocycles.

Table 1: Catalytic Systems for the Dehydrogenation of Tetrahydroquinoxaline and Analogues

| Catalyst System | Substrate Type | Oxidant/Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| N,P-co-doped porous carbon (NPCH) | 1,2,3,4-Tetrahydroquinoxalines | Air, 120 °C, H₂O | 89-95% | masterorganicchemistry.com |

| o-Quinone / Co(salophen) | Tetrahydroquinolines | Air, Room Temperature | - | |

| Iridium Complexes | Tetrahydroquinolines | p-xylene, reflux | - | youtube.com |

| Nickel Oxide on Graphene (NiO/Gr) | 1,2,3,4-Tetrahydroquinoline | O₂, 100 °C, DMSO | - | rsc.org |

| Copper(II) Chloride (CuCl₂) | 1,2,3,4-Tetrahydroisoquinolines | O₂, 40 °C, Acetonitrile (B52724) | up to 86% | libretexts.org |

Advanced Chemical Applications of 5 Methyl 1,2,3,4 Tetrahydroquinoxaline and Its Derivatives

Corrosion Inhibition Studies

The field of corrosion science has seen significant interest in heterocyclic organic compounds as effective corrosion inhibitors for various metals and alloys in acidic environments. The efficacy of these compounds is largely attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. Quinoxaline (B1680401) and its derivatives, including those based on the 5-Methyl-1,2,3,4-tetrahydroquinoxaline skeleton, have been the subject of numerous studies due to the presence of nitrogen heteroatoms, aromatic rings, and the potential for functional group modification, all of which contribute to their inhibitory action.

Research has shown that the inhibition efficiency of quinoxaline derivatives is closely linked to their molecular structure. The presence of heteroatoms (like nitrogen), π-electrons in the aromatic ring, and various substituent groups allows these molecules to strongly adsorb onto metal surfaces. This adsorption can occur through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation between the inhibitor and the metal).

Studies on derivatives closely related to this compound have provided valuable insights. For instance, investigations into methyl-substituted quinoxaline derivatives have demonstrated their potential as effective corrosion inhibitors for mild steel and carbon steel in acidic media like hydrochloric acid (HCl). researchgate.netnih.gov Electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are commonly employed to evaluate the performance of these inhibitors.

Potentiodynamic polarization studies reveal that many quinoxaline derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov EIS measurements often show that the presence of these inhibitors increases the charge transfer resistance at the metal-solution interface, indicating a reduction in the corrosion rate. The adsorption of these inhibitor molecules on the metal surface typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. researchgate.netnih.gov

The table below summarizes findings from a study on a related methyl-substituted quinoxaline derivative, highlighting the increase in inhibition efficiency with concentration.

| Inhibitor Concentration (M) | Inhibition Efficiency (%) |

| 10⁻⁶ | 65.4 |

| 10⁻⁵ | 78.2 |

| 10⁻⁴ | 85.1 |

| 10⁻³ | 89.1 |

| Data derived from studies on analogous methyl-substituted quinoxaline derivatives. researchgate.net |

Quantum chemical calculations and molecular dynamics (MD) simulations further elucidate the inhibition mechanism at a molecular level. researchgate.net These theoretical studies help in understanding the relationship between the molecular structure of the inhibitor and its efficiency. Parameters such as the energy of the Highest Occupied Molecular Orbital (E(HOMO)), the energy of the Lowest Unoccupied Molecular Orbital (E(LUMO)), the energy gap (ΔE), and the dipole moment are calculated to predict the adsorption behavior and reactivity of the inhibitor molecules. A higher E(HOMO) value, for example, is often associated with a greater ability of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better inhibition. The methyl group in this compound, being an electron-donating group, is expected to enhance the electron density on the quinoxaline ring system, thereby potentially improving its corrosion inhibition properties.

Role as Intermediates in the Synthesis of Functional Materials and Agrochemicals

The 1,2,3,4-tetrahydroquinoline (B108954) core structure is a prevalent motif in a vast array of biologically active compounds and functional materials. Consequently, this compound and its derivatives serve as crucial intermediates in the synthesis of more complex molecules with desired properties. The versatility of this scaffold allows for a variety of chemical transformations, making it a valuable starting point for the development of new pharmaceuticals, agrochemicals, and materials. nih.govacs.org

The synthesis of various quinoxaline derivatives often proceeds through a 1,2,3,4-tetrahydroquinoxaline (B1293668) intermediate. For example, quinoxalin-2-ones can be reduced to 1,2,3,4-tetrahydroquinoxalines, which can then be oxidized to produce other quinoxaline derivatives with different oxidation states. acs.org This highlights the role of the tetrahydroquinoxaline structure as a key stepping stone in accessing a library of related compounds.

In the context of agrochemicals, while specific examples directly starting from this compound are not extensively documented in readily available literature, the broader class of quinoline (B57606) and tetrahydroquinoline derivatives has found applications as pesticides. rsc.org The ability to functionalize the tetrahydroquinoxaline ring at various positions allows for the fine-tuning of the molecule's biological activity, a critical aspect in the design of effective and selective agrochemicals.

The synthesis of functional materials also benefits from the use of tetrahydroquinoxaline intermediates. For instance, chromophore-labeled quinoxaline derivatives, which can be synthesized from tetrahydroquinoxaline precursors, have been investigated as efficient electroluminescent materials for applications in organic light-emitting diodes (OLEDs).

The general synthetic utility of the tetrahydroquinoline scaffold is well-established. Domino reactions, which involve multiple bond-forming transformations in a single synthetic operation, have been effectively employed to construct the tetrahydroquinoline ring system. nih.gov This efficient synthetic strategy allows for the rapid generation of molecular complexity from simple starting materials, with the resulting tetrahydroquinolines serving as intermediates for further elaboration.

Utilization as a Chemical Building Block in Complex Molecular Architectures

Beyond its role as a synthetic intermediate, this compound serves as a fundamental building block for the construction of more intricate and complex molecular architectures. Its inherent structural features, including the fused bicyclic system and multiple reaction sites, make it an attractive starting point for the synthesis of novel heterocyclic compounds, including those with fused ring systems.

The reactivity of the tetrahydroquinoxaline nucleus allows for its incorporation into larger, polycyclic structures. For example, the synthesis of functionalized tetrahydroquinolines containing an indole (B1671886) scaffold has been achieved through the chemoselective annulation of aza-ortho-quinone methide precursors, with substituted tetrahydroquinolines, including a 5-methyl derivative, being key components in these reactions. rsc.org

Multicomponent reactions (MCRs) represent a powerful strategy in modern organic synthesis for the efficient construction of complex molecules from simple and readily available starting materials. The tetrahydroquinoline scaffold has been successfully employed in MCRs to generate diverse libraries of compounds. nih.gov For instance, the Povarov reaction, a type of aza-Diels-Alder reaction, can be used to construct the tetrahydroquinoline ring, which can then be further functionalized. While direct participation of this compound in a multicomponent reaction is a specific area of research, the general reactivity of the tetrahydroquinoline system suggests its potential in such transformations.

The diastereoselective synthesis of substituted tetrahydroquinolines is another area where this scaffold is of significant interest. Control over the stereochemistry is crucial in the synthesis of biologically active molecules, and various methods have been developed to achieve high diastereoselectivity in reactions involving the tetrahydroquinoline core. researchgate.net These methods often utilize the inherent stereochemical information within the starting materials or employ chiral catalysts to guide the formation of specific stereoisomers. The synthesis of complex, fused heterocyclic systems often relies on the predictable reactivity and stereochemical outcomes of reactions involving building blocks like this compound.

Conclusions and Future Research Directions

Summary of Current Academic Research on the Compound

Academic research on 5-Methyl-1,2,3,4-tetrahydroquinoxaline has primarily focused on its synthesis and basic characterization. The compound is recognized as a heterocyclic amine belonging to the broader class of tetrahydroquinoxalines, which are noted for their presence in biologically active molecules and as valuable synthetic intermediates. researchgate.net

Key findings from existing literature include:

Synthetic Methodologies: The compound can be prepared through the reduction of its corresponding quinoxalinone precursor. One established method involves a copper-catalyzed reaction to form the quinoxalinone, which is subsequently reduced to yield this compound.

Chiral Synthesis: An unequivocal synthesis for the chiral (S)-enantiomer of the related 2-methyl-1,2,3,4-tetrahydroquinoxaline (B1594992) has been documented, highlighting the feasibility of creating stereochemically defined versions of substituted tetrahydroquinoxalines.

Physicochemical Properties: The compound has been characterized by its olfactory properties, specifically its "roasty" odor.

Structural Analogs in Research: While direct research on the 5-methyl derivative is limited, the parent scaffold, tetrahydroquinoline, is a significant structural motif in a vast number of synthetic pharmaceuticals and natural products, often investigated for anticancer properties. nih.govnih.gov Derivatives of the core tetrahydroquinoline structure have shown potent antiproliferative activity against various cancer cell lines. nih.gov For instance, certain tetrahydroquinolinone derivatives have been found to induce apoptosis in lung cancer cells. nih.gov

| Research Area | Key Findings Summary |

| Synthesis | Prepared via reduction of a quinoxalinone precursor. |

| Chiral Chemistry | Methods for synthesizing related chiral analogs are established. |

| Physical Properties | Characterized as having a "roasty" odor. |

| Medicinal Context | The parent tetrahydroquinoline scaffold is a core component in many bioactive compounds, including anticancer agents. nih.gov |

Identification of Existing Research Gaps and Challenges

Despite the importance of the tetrahydroquinoxaline scaffold, a thorough investigation into the specific properties and potential applications of this compound is conspicuously absent from the current scientific literature. The primary gaps and challenges are:

Limited Biological Evaluation: There is a significant lack of research into the biological activity of this compound. While the broader classes of tetrahydroquinolines and tetrahydroisoquinolines are known for diverse pharmacological effects, including anticancer and antimicrobial activities, this specific compound remains largely untested. nih.govresearchgate.net

Absence of Structure-Activity Relationship (SAR) Studies: Without initial biological data, no SAR studies have been conducted. The influence of the 5-methyl group on the biological or chemical properties of the tetrahydroquinoxaline core is currently unknown.

Underdeveloped Application Profile: Beyond its identity as a synthetic intermediate and its noted fragrance, no practical applications in materials science, medicinal chemistry, or agrochemistry have been explored for this compound.

Stereoselective Synthesis Challenges: While methods for synthesizing chiral tetrahydroquinoxalines exist, developing highly efficient, scalable, and stereoselective syntheses specifically for this compound, particularly for accessing both enantiomers, remains a challenge. nih.gov Recent advancements have focused on iridium-catalyzed asymmetric hydrogenation for other substituted tetrahydroquinoxalines, but this has not been specifically applied or optimized for the 5-methyl isomer. rsc.org

Prospective Avenues for Future Chemical Investigations and Methodological Advancements

The existing research gaps provide a clear roadmap for future investigations. The following avenues represent promising directions for advancing the understanding and utility of this compound.

Systematic Biological Screening: A crucial next step is to conduct comprehensive screening of the compound for a wide range of biological activities. Given the established bioactivity of the parent scaffold, initial efforts could focus on its potential as an anticancer, antimicrobial, or neuroprotective agent. nih.govnih.gov For example, a derivative of a related compound was found to induce the production of reactive oxygen species (ROS) in cancer cells, a potential mechanism for cytotoxicity that could be explored. nih.gov

Development of a Derivative Library for SAR Studies: Future synthetic work should aim to create a library of analogs based on the this compound structure. Modifications could include altering the position of the methyl group, introducing other substituents on the aromatic ring, or N-alkylation/acylation of the heterocyclic amines. This library would be instrumental for conducting SAR studies to identify key structural features responsible for any observed biological activity.